2-Methyl-6-(1-naphthoyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38119-05-0 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-methyl-6-(naphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H14O3/c1-12-6-4-11-16(17(12)19(21)22)18(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,21,22) |
InChI Key |
BXZKSJZKQCAGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Regioselectivity on the Naphthalene Ring:naphthalene Has Two Distinct Positions for Electrophilic Substitution: C1 α and C2 β .
Kinetic Control: Substitution at the α-position is generally faster and thus kinetically favored. The σ-complex intermediate for α-attack is more stable because it can be described by more resonance structures that preserve one intact benzene (B151609) ring. stackexchange.com
Thermodynamic Control: The product of β-substitution is thermodynamically more stable due to reduced steric hindrance. The 1-substituted product suffers from steric interaction with the hydrogen atom at the 8-position. stackexchange.com
Therefore, reactions run at lower temperatures tend to yield the α-substituted product (kinetic product), such as the 1-naphthoyl group seen in the target molecule. researchgate.net Reactions at higher temperatures can lead to rearrangement to the more stable β-substituted product (thermodynamic product). researchgate.net
Regioselectivity on the Benzoic Acid Ring:the Synthesis Involves an Acylating Agent Derived from 2 Methylbenzoic Acid. the Two Substituents on This Ring Direct the Incoming Electrophile During Its Own Synthesis and Dictate Where the Naphthoyl Group is Attached.
Intramolecular Rearrangements
Ortho-aroylbenzoic acids, including this compound, are known to exhibit a form of intramolecular rearrangement known as ring-chain tautomerism. orientjchem.org This is an equilibrium between the open-chain keto-acid structure and a cyclic, pseudo-acid isomer called a lactol. rsc.orgresearchgate.net
This equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic rings. orientjchem.orgrsc.org The two tautomeric forms—the keto-acid (chain) and the 3-hydroxy-3-(1-naphthyl)isobenzofuran-1(3H)-one (ring)—can be detected and quantified using spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org This inherent tautomerism is a key feature of the molecule's chemical behavior, influencing its reactivity and physical properties.
Chemical Reactivity and Transformations of 2 Methyl 6 1 Naphthoyl Benzoic Acid
Cyclization and Ring-Closure Reactions
The spatial arrangement of the naphthoyl and carboxylic acid groups ortho to each other on the benzene (B151609) ring facilitates intramolecular reactions, leading to the formation of complex polycyclic systems.
The intramolecular cyclization of 2-aroylbenzoic acids, such as 2-Methyl-6-(1-naphthoyl)benzoic acid, is a classic example of a Friedel-Crafts acylation reaction. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed process involves the formation of a new ring by electrophilic attack of a carbonyl group onto an aromatic system. The reaction is typically promoted by strong protic acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids such as aluminum chloride (AlCl₃). masterorganicchemistry.comresearchgate.net
The mechanism proceeds through the following key steps:
Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carboxylic acid's hydroxyl group by a strong acid catalyst.
Formation of an Acylium Ion: The protonated intermediate loses a molecule of water to form a highly electrophilic acylium ion. This ion is stabilized by resonance.
Intramolecular Electrophilic Aromatic Substitution: The acylium ion is positioned favorably to be attacked by the electron-rich naphthalene (B1677914) ring. The electrophilic attack occurs at a position on the naphthalene ring that is sterically accessible and electronically activated, leading to the formation of a new carbon-carbon bond and a carbocation intermediate (an arenium ion).
Deprotonation and Aromatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the naphthalene ring, restoring its aromaticity and yielding the final cyclized product. wikipedia.org
In the case of this compound, the cyclization occurs onto the naphthalene ring, leading to a polycyclic aromatic ketone.
The cyclodehydration of this compound is a direct route to the synthesis of substituted benz[a]anthracene skeletons. nih.gov Benz[a]anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) known for their presence in various natural and synthetic materials. nih.gov
When this compound undergoes intramolecular Friedel-Crafts acylation, the newly formed ring fuses the benzene and naphthalene moieties through a ketone bridge. The specific product formed from this reaction is a derivative of benz[a]anthracene-7,12-dione. nist.gov Given the starting material, the expected product would be 7-methylbenz[a]anthracene-5,12-dione . The methyl group from the benzoic acid portion remains on the newly formed aromatic ring system. Such cyclization reactions are pivotal in synthesizing complex aromatic structures from more readily available precursors. researchgate.net
| Starting Material | Reaction Type | Key Reagents | Product |
| 2-Arylmethylbenzoic acids | Bradsher-type cyclodehydration | BF₃·OEt₂ | Substituted Anthracene Derivatives nih.gov |
| Aryl benzoic acids | Intramolecular Friedel-Crafts Acylation | Heteropoly acids | Anthraquinone (B42736), Anthrone, Xanthone researchgate.net |
| 2-(Arylmethyl)benzoic acids | Cyclization/Reductive Dehydration | Triflic acid, then NaBH₄ | Substituted Anthracene Derivatives nih.gov |
This table presents examples of cyclization reactions leading to polycyclic aromatic systems, analogous to the transformation of this compound.
Under the strongly acidic conditions typical of Friedel-Crafts reactions, there is a potential for isomerization of the starting material or intermediates. For this compound, a possible isomerization could involve the migration of the methyl or naphthoyl group on the benzene ring. For instance, rearrangement could potentially lead to the formation of 3-Methyl-2-(1-naphthoyl)benzoic acid .
However, the intramolecular nature of the subsequent cyclization often favors the reactant where the reactive groups are ortho to each other. The formation of isomers like 2-(2-Methyl-benzoyl)benzoic acid has been documented in related syntheses, highlighting that the substitution pattern is crucial for the final product structure. nih.gov The product distribution in such reactions is highly dependent on the reaction conditions, including the nature of the acid catalyst, temperature, and reaction time. Steric hindrance between the methyl and naphthoyl groups could also influence the propensity for rearrangement to a less hindered isomer.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group in this compound can undergo reactions typical of this functional group, although its reactivity is significantly influenced by steric hindrance from the adjacent methyl and naphthoyl substituents.
Esterification of this compound requires conditions that can overcome the steric hindrance around the carboxyl group. Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, may proceed slowly. mdpi.com More effective methods often involve the use of more reactive intermediates or specialized coupling agents. For instance, solid acid catalysts have been employed for the esterification of various benzoic acids. mdpi.com For sterically hindered acids, converting the carboxylic acid to an acyl chloride or using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction with alcohols.
Amidation faces similar steric challenges. The direct reaction with amines typically requires high temperatures and may give low yields. Modern amidation protocols that are effective for sterically hindered substrates often involve activating the carboxylic acid in situ. acs.orgrsc.orgchimia.ch Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or converting the acid to an acyl fluoride (B91410) can facilitate amide bond formation even with hindered amines or electron-deficient amines. rsc.org For particularly challenging cases, alternative strategies that bypass the direct coupling of the carboxylic acid and amine, such as the addition of Grignard reagents to isocyanates, have been developed. chimia.ch
| Reaction | Substrate Type | Reagent/Method | Outcome |
| Amidation | Sterically hindered carboxylic acid | Acyl fluoride formation at elevated temp. | Good to excellent yields where other methods fail rsc.org |
| Amidation | General carboxylic acids & amines | B(OCH₂CF₃)₃ | Effective amide formation with simple purification acs.org |
| Amidation | Meta-substituted benzoic acids | Ir-catalyzed C-H amidation | Regioselective amidation at the less hindered site ibs.re.kr |
This table illustrates various methods for the amidation of carboxylic acids, with particular relevance to sterically hindered examples like this compound.
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. wikipedia.org For aromatic carboxylic acids like benzoic acid, this reaction is generally difficult and requires harsh conditions, such as heating with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org
The ease of decarboxylation is often influenced by the stability of the carbanion intermediate formed upon CO₂ loss. wikipedia.org Without an electron-withdrawing group ortho or para to the carboxyl group, this intermediate is generally unstable. Some studies indicate that oxidative decarboxylation of para-hydroxybenzoic acids can be catalyzed by peroxidases. nih.gov More recent methods have explored radical decarboxylation at milder temperatures using photoredox catalysis, for instance, in decarboxylative hydroxylation reactions. nih.govresearchgate.net For this compound, which lacks strong activating groups for conventional decarboxylation, the process would likely require high temperatures or specialized catalytic systems that proceed through a radical mechanism.
Reduction of the Carboxylic Acid Group
The carboxylic acid moiety is generally resistant to reduction, requiring potent reducing agents for conversion to a primary alcohol. wikipedia.org Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically effective for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the corresponding alcohol. wikipedia.org Due to the high reactivity of agents like LiAlH₄, the ketone group within the same molecule would also be reduced concurrently.
The idealized reaction for the reduction of the carboxylic acid group to a primary alcohol is depicted below.
Table 1: Reduction of Carboxylic Acid Group
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | 1. LiAlH₄ 2. H₂O | (2-(Hydroxymethyl)-6-methylphenyl)(naphthalen-1-yl)methanol |
Reactions of the Ketone Moiety
Carbonyl Reductions
The diaryl ketone group in this compound is susceptible to reduction to a secondary alcohol. This can be achieved using various reducing agents. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing ketones but are generally unreactive towards carboxylic acids, offering a degree of chemoselectivity. In contrast, stronger reagents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid. wikipedia.org
The choice of reagent allows for the selective formation of different products as detailed in the following table.
Table 2: Carbonyl Reduction of the Ketone Moiety
| Reactant | Reagent(s) | Product | Notes |
|---|---|---|---|
| This compound | NaBH₄ | 2-((Hydroxy(naphthalen-1-yl)methyl)-6-methylbenzoic acid | Selective reduction of the ketone. |
| This compound | 1. LiAlH₄ 2. H₂O | (2-(Hydroxymethyl)-6-methylphenyl)(naphthalen-1-yl)methanol | Reduction of both ketone and carboxylic acid. wikipedia.org |
Nucleophilic Additions and Condensations
The electrophilic carbon atom of the ketone carbonyl is a target for various nucleophiles. These reactions can lead to the formation of new carbon-carbon bonds or condensation products. For instance, condensation with hydrazine (B178648) or its derivatives yields hydrazones, a reaction common for carbonyl compounds. acs.org The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. acs.org
Similarly, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the ketone, resulting in the formation of a tertiary alcohol after acidic workup.
Table 3: Representative Nucleophilic Condensation of the Ketone Moiety
| Reactant | Reagent(s) | Product Class |
|---|---|---|
| This compound | Hydrazine (N₂H₄) | Hydrazone |
Transformations Involving the Aromatic Rings and Methyl Group
Electrophilic Aromatic Substitutions
The molecule possesses two distinct aromatic systems—a substituted benzene ring and a naphthalene ring—both of which can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the existing substituents. mnstate.edulibretexts.org
On the Naphthalene Ring: The naphthalene ring system is generally more reactive towards EAS than benzene. The attached benzoyl group acts as a deactivating substituent. In substituted naphthalenes, electrophilic attack typically favors the alpha-position (positions 4, 5, and 8) of the unsubstituted ring. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation would be expected to occur preferentially on the naphthalene moiety. libretexts.orgmasterorganicchemistry.com
Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Ring System | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -CH₃ | Benzene | Activating | ortho, para |
| -COOH | Benzene | Deactivating | meta quora.com |
| -CO-Ar (Naphthoyl) | Benzene | Deactivating | meta mnstate.edu |
| -CO-Ar (Benzoyl) | Naphthalene | Deactivating | Favors positions in the unsubstituted ring |
Oxidative Transformations of the Methyl Group
The benzylic methyl group is susceptible to oxidation to a carboxylic acid group by strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effect this transformation. organic-chemistry.org This reaction would convert this compound into a tricarboxylic acid, specifically 6-(1-naphthoyl)isophthalic acid. Such oxidations often require heating in an aqueous basic or acidic solution, followed by an acidic workup to protonate the resulting carboxylate. organic-chemistry.orggoogle.com
Table 5: Oxidation of the Benzylic Methyl Group
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | 1. KMnO₄, OH⁻, Δ 2. H₃O⁺ | 6-(1-Naphthoyl)isophthalic acid |
Halogenation Reactions
There is currently no publicly available scientific literature detailing the specific halogenation reactions of this compound. While halogenation is a common and important class of chemical reactions for aromatic compounds, the specific conditions, regioselectivity, and outcomes for this particular molecule have not been documented in accessible research.
General knowledge of electrophilic aromatic substitution would suggest that the electron-rich aromatic rings of the naphthoyl and methylbenzoyl moieties would be susceptible to halogenation. However, the steric hindrance presented by the bulky naphthoyl group and the ortho-methyl group, as well as the directing effects of the carbonyl and carboxylic acid functionalities, would make the prediction of specific isomers complex without experimental data.
Further research is required to elucidate the behavior of this compound under various halogenating conditions (e.g., using reagents like Br₂, Cl₂, or I₂ with appropriate Lewis acid catalysts).
Stereochemical Aspects of Reactions
Information regarding the stereochemical aspects of reactions involving this compound is not available in the current body of scientific literature. The molecule itself is achiral and does not possess any stereocenters.
Reactions that could potentially introduce chirality, such as asymmetric reductions of the ketone or additions to the carbonyl group, have not been reported for this specific compound. Therefore, no data exists on the stereoselectivity (enantio- or diastereoselectivity) of any transformation involving this compound. The study of its stereochemical behavior in reactions would be a novel area of research.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost for studying medium to large-sized molecules.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06 (Minnesota 06) are frequently employed. B3LYP is known for its reliability in predicting molecular geometries and vibrational frequencies for a vast range of organic compounds. nih.gov The M06 suite of functionals is often chosen for its improved performance in studies involving non-covalent interactions, which could be relevant for analyzing potential intramolecular hydrogen bonding in 2-Methyl-6-(1-naphthoyl)benzoic acid. researchgate.net These methods are used to calculate the ground-state electronic energy, electron density, and other fundamental properties of the molecule. nih.govnih.gov
The accuracy of DFT calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. nih.gov Common choices for organic molecules include Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). nih.govpnrjournal.com The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential hydrogen bonding.
Basis set optimization is a process to ensure that the chosen set is adequate for the chemical system being studied, providing a reliable description without incurring excessive computational expense. nih.gov This involves systematically improving the basis set until the calculated properties, such as energy and geometry, converge to stable values. nih.govresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
Before electronic properties can be accurately predicted, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, uses DFT methods to find the minimum energy arrangement of the atoms.
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure and provide descriptors that predict the molecule's chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netactascientific.com A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. nih.govnih.gov
For context, studies on other benzoic acid derivatives have yielded HOMO-LUMO gaps in the range of 4 to 5 eV, indicating stable structures. actascientific.com The distribution of these orbitals across the molecule reveals the most probable regions for electron donation and acceptance.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzoic Acid Derivative (Note: Data is for 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, not the subject compound, and serves for illustrative purposes only. )
| Parameter | Energy (eV) |
| EHOMO | -6.303 |
| ELUMO | -2.243 |
| Energy Gap (ΔE) | 4.06 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, highlighting regions of positive and negative electrostatic potential. nih.gov
The MEP map uses a color scale to denote different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. In this compound, these would be centered around the oxygen atoms of the carbonyl and carboxylic acid groups. researchgate.net
Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. These are typically found around the acidic hydrogen atom of the carboxyl group. nih.gov
Green: Represents regions of neutral or near-zero potential.
This analysis helps to identify the most reactive sites within the molecule for various chemical reactions. actascientific.com
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It provides a localized, intuitive representation of the electron density, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals.
Global Reactivity Parameters (GRPs)
Key GRPs include:
Chemical Hardness (η): Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
These parameters provide a quantitative framework for understanding a molecule's kinetic stability and its propensity to act as an electrophile or nucleophile in chemical reactions.
Natural Population Analysis (NPA)
Natural Population Analysis is a method for calculating the distribution of electrons among the atoms within a molecule, resulting in the assignment of partial atomic charges. Unlike other charge assignment schemes, NPA is based on the NBO framework, which provides a more robust description of the electron density that is less dependent on the basis set used in the calculation. NPA partitions the total electron density among the atoms, yielding charges that are generally considered to be a realistic representation of the molecular charge distribution. For this compound, NPA would reveal the electronic influence of the electron-donating methyl group and the electron-withdrawing naphthoyl and carboxylic acid groups on the charge distribution across the aromatic systems.
Spectroscopic Property Simulations
Simulated Vibrational Spectra
Theoretical vibrational spectra (infrared and Raman) can be simulated using quantum chemical calculations, typically DFT. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These theoretical frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. mdpi.com For the target molecule, simulated spectra would help in assigning the characteristic vibrational modes, such as the C=O stretching of the ketone and carboxylic acid, the O-H stretching of the carboxyl group, and the various C-H and C-C stretching and bending modes of the aromatic rings. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excited states of molecules. researchgate.netscirp.org It is widely used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by predicting the vertical excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). researchgate.net This analysis provides insight into the nature of electronic transitions, typically identifying them as π→π* or n→π* transitions involving the molecule's frontier orbitals (HOMO and LUMO). researchgate.net A TD-DFT study of this compound would elucidate how the chromophoric naphthoyl and benzoic acid moieties contribute to its electronic absorption profile.
NMR Chemical Shift Predictions (GIAO method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for predicting the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. The method calculates the isotropic magnetic shielding tensors for each atom in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). GIAO-DFT calculations can be instrumental in assigning complex NMR spectra, confirming molecular structures, and studying conformational effects. A GIAO calculation for this compound would predict the chemical shifts for all hydrogen and carbon atoms, aiding in the interpretation of experimental NMR data.
Mechanistic Insights from Computational Studies
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions, thereby providing deep mechanistic insights. For this compound, such studies would focus on the intramolecular interactions between the carboxylic acid group and the naphthoyl carbonyl group.
A key feature of 2-aroylbenzoic acids is their ability to exist in equilibrium between an open keto-acid form and a cyclic lactol tautomer. The conversion between these two forms proceeds through a transition state that can be characterized computationally. Theoretical calculations can determine the geometry of this transition state, its vibrational frequencies (confirming it as a true saddle point on the potential energy surface with one imaginary frequency), and its energy relative to the ground states of the tautomers.
The reaction pathway for this intramolecular process would involve the nucleophilic attack of the carboxylic hydroxyl group onto the carbonyl carbon of the naphthoyl group. The presence of the methyl group at the 2-position and the bulky naphthyl group can be expected to influence the steric environment around the reactive centers, thereby affecting the energy barrier of the transition state. Computational models can precisely quantify these steric and electronic effects. For instance, DFT calculations on similar systems have been used to model reaction pathways and elucidate transfer mechanisms. buketov.edu.kz
Table 1: Hypothetical Transition State Parameters for the Tautomerization of this compound
| Parameter | Value | Method of Calculation |
| Activation Energy (keto to lactol) | Value not available | DFT (e.g., B3LYP/6-31G*) |
| Key Bond Distance (O-H...C=O) | Value not available | Geometry Optimization |
| Imaginary Frequency | Value not available | Frequency Calculation |
The tautomerization of this compound is fundamentally a proton transfer process, coupled with ring formation. Computational studies can provide a detailed picture of the energetics of this process. The relative stability of the keto and lactol forms can be determined by calculating their ground state energies. The energy barrier for the proton transfer, which corresponds to the activation energy of the tautomerization, is a critical parameter that governs the dynamics of the equilibrium.
Molecular dynamics simulations could further illuminate the dynamic aspects of this intramolecular proton transfer. Such simulations can model the motion of atoms over time, providing insights into the timescale of the tautomerization and the role of vibrational modes in facilitating the proton transfer. Studies on other benzoic acid derivatives have utilized DFT to understand proton transfer dynamics and the associated energy barriers. buketov.edu.kzchemrxiv.orgchemrxiv.org
The surrounding solvent environment can have a profound impact on reaction mechanisms and the position of tautomeric equilibria. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energies of the reactants, products, and transition states.
For the keto-lactol tautomerism of this compound, polar solvents would be expected to stabilize the more polar tautomer. missouri.edu Computational studies can predict which form, the open keto-acid or the cyclic lactol, has a larger dipole moment and would thus be favored in polar environments. Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific hydrogen bonding interactions between the solute and the solvent that can influence the reaction pathway and the stability of different species. ucl.ac.uk
Solvent effects also extend to the spectroscopic properties of the molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectra of both tautomers in different solvents. The calculated shifts in absorption maxima upon changing the solvent can be compared with experimental data to validate the computational model and provide a deeper understanding of the solute-solvent interactions.
Table 2: Predicted Solvent Effects on the Keto-Lactol Equilibrium of this compound
| Solvent | Dielectric Constant | Predicted Favored Tautomer | Rationale |
| Chloroform | 4.8 | Keto-acid | Lower polarity favors the less polar tautomer. |
| Ethanol (B145695) | 24.6 | Lactol | Higher polarity and hydrogen bonding capacity stabilize the more polar cyclic form. rsc.org |
| Acetonitrile | 37.5 | Lactol | High polarity favors the tautomer with the larger dipole moment. rsc.org |
| Dioxane | 2.2 | Keto-acid | Low polarity and lack of hydrogen bonding donors favor the open form. rsc.org |
Note: The predictions in this table are based on general principles of solvent effects on aroylbenzoic acid tautomerism and are not derived from specific computational data for the target molecule.
Mechanistic Investigations and Reaction Kinetics
Kinetics of Formation and Transformation Reactions
The kinetics of the Friedel-Crafts acylation of naphthalene (B1677914) have been studied in detail and serve as a direct analogue for the formation of 2-Methyl-6-(1-naphthoyl)benzoic acid. Kinetic investigations of the acetylation of naphthalene show that the reaction rates and product ratios are highly dependent on reactant concentrations and time. rsc.org
The formation of the two primary isomers, 1-acetylnaphthalene (α-substitution) and 2-acetylnaphthalene (B72118) (β-substitution), follow different rate laws. The reaction leading to the α-isomer is found to be second-order with respect to the acylating reagent (AcCl·AlCl₃), whereas the formation of the β-isomer is first-order. rsc.org This duality in mechanism suggests different transition states for substitution at the two positions. The initial formation of the α-isomer is rapid, but the concentration of the β-isomer increases more steadily over time, eventually overtaking the α-isomer in some conditions.
Activation parameters for the analogous acetylation of naphthalene have been determined, highlighting the differing energetic pathways. rsc.org
Table 1: Activation Parameters for the Acetylation of Naphthalene
| Parameter | α-Acetylation | β-Acetylation |
|---|---|---|
| ΔH‡ (kJ mol⁻¹) | ~21 | ~48 |
This interactive table provides activation parameters that illustrate the different kinetic profiles for substitution at the α and β positions of naphthalene. rsc.org
The very low activation enthalpy (ΔH‡) and highly negative activation entropy (ΔS‡) for the α-reaction suggest a more ordered transition state compared to the β-reaction. rsc.org
Role of Acid Catalysis and Reaction Conditions
Acid catalysis is fundamental to the Friedel-Crafts acylation. The reaction requires a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), or a Brønsted acid. chemijournal.comwikipedia.org The primary role of the catalyst is to generate a potent electrophile, the acylium ion (RCO⁺), from the acylating agent (e.g., an acyl chloride). byjus.com
The mechanism proceeds in several steps:
The Lewis acid catalyst coordinates with the acyl halide or anhydride (B1165640). byjus.com
This complexation facilitates the departure of a halide ion, forming the resonance-stabilized acylium ion. byjus.com
The acylium ion then performs an electrophilic attack on the electron-rich naphthalene ring, temporarily disrupting its aromaticity and forming a σ-complex (also known as an arenium ion). byjus.com
A proton is then abstracted from the σ-complex, restoring the aromaticity of the ring and regenerating the catalyst. byjus.com
A crucial aspect of Friedel-Crafts acylation is that the product, an aromatic ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst. wikipedia.org Consequently, the catalyst is not truly regenerated, and more than a stoichiometric amount must be employed to drive the reaction to completion. wikipedia.org
Reaction conditions such as solvent and temperature significantly influence the outcome. The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) or nitrobenzene. researchgate.net Temperature can affect the regioselectivity of the reaction, with lower temperatures often favoring the kinetically controlled product. researchgate.net
Isotope Effects in Reaction Mechanisms (e.g., Deuterium (B1214612) Isotope Effect)
The deuterium isotope effect is a powerful tool for elucidating reaction mechanisms by determining if a carbon-hydrogen bond is broken in the rate-determining step. libretexts.org In electrophilic aromatic substitution, a primary kinetic isotope effect (where kH/kD > 1) is observed only if the proton removal from the intermediate σ-complex is the slowest step of the reaction. rsc.org
For the Friedel-Crafts acylation of naphthalene, studies using deuterated naphthalene ([²H₈]naphthalene) have shown that a significant isotope effect exists for substitution at the β-position. This indicates that for β-acylation, the loss of a proton (or deuteron) is rate-limiting. rsc.org In contrast, the isotope effect for α-substitution is often smaller, suggesting that the formation of the σ-complex is the rate-determining step, not its subsequent deprotonation. rsc.orgviethwebhosting.com
In related intramolecular Friedel-Crafts cyclizations, the observed deuterium isotope effect (kH/kD) was found to vary significantly, ranging from 1.15 to 4.71, depending on the catalyst and solvent used. acs.org This variability underscores that the structure of the transition state and the rate-limiting step are highly sensitive to the specific reaction environment.
Stereoelectronic Control and Regioselectivity
The structure of this compound is a direct result of strong stereoelectronic control and regioselectivity during the Friedel-Crafts reaction. This control manifests in two ways: the site of substitution on the naphthalene ring and the site of substitution on the benzoic acid ring.
Derivatives and Analogs of 2 Methyl 6 1 Naphthoyl Benzoic Acid
Synthesis and Characterization of Structural Isomers and Related Compounds
The synthesis of structural isomers and related analogs of 2-Methyl-6-(1-naphthoyl)benzoic acid typically involves well-established methodologies in organic synthesis, with the Friedel-Crafts acylation being a cornerstone reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of the naphthoyl group onto a benzoic acid framework. The specific substitution patterns on both the naphthalene (B1677914) and benzoic acid rings dictate the starting materials and can influence the reaction conditions required.
3-Methyl-2-(1-naphthoyl)benzoic Acid
The synthesis of 3-Methyl-2-(1-naphthoyl)benzoic acid, a structural isomer of the parent compound, can be conceptually approached through a Friedel-Crafts acylation reaction. A plausible synthetic route would involve the reaction of 3-methylphthalic anhydride (B1165640) with naphthalene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction would be expected to yield a mixture of isomers, including the desired 3-methyl-2-(1-naphthoyl)benzoic acid and 3-methyl-2-(2-naphthoyl)benzoic acid, necessitating purification to isolate the target compound.
Alternatively, the acylation of a suitable 2-substituted-3-methylbenzoic acid derivative with 1-naphthoyl chloride could be explored. The synthesis of necessary precursors, such as 3-methyl-2-nitrobenzoic acid and 3-methyl-2-aminobenzoic acid, has been documented in patent literature, providing pathways to appropriately functionalized benzoic acid derivatives for such coupling reactions. google.comgoogle.com
Characterization of 3-Methyl-2-(1-naphthoyl)benzoic acid would rely on standard spectroscopic techniques. Predicted physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₃ |
| Molar Mass | 290.31 g/mol |
| Density (Predicted) | 1.259 ± 0.06 g/cm³ |
| Melting Point | 232-233 °C |
| Boiling Point (Predicted) | 505.4 ± 38.0 °C |
2-(1-Naphthoyl)benzoic Acid
2-(1-Naphthoyl)benzoic acid is a well-characterized compound that serves as a fundamental analog, lacking the methyl group of the parent structure. chemspider.com The primary route for its synthesis is the Friedel-Crafts acylation of phthalic anhydride with naphthalene. chemspider.com This reaction is typically catalyzed by a Lewis acid like aluminum chloride. It is important to note that this reaction generally produces a mixture of two primary isomers: 2-(1-naphthoyl)benzoic acid and 2-(2-naphthoyl)benzoic acid, which arise from the electrophilic attack at the α (C1) and β (C2) positions of the naphthalene ring, respectively. The separation of these isomers is a critical step in obtaining the pure compound.
The crystal structure of 2-(1-naphthoyl)benzoic acid has been determined, revealing that it crystallizes in the centrosymmetric space group C2/c. nih.gov The molecules form cyclic dimers through hydrogen bonding between the carboxylic acid groups. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₂O₃ | |
| Molar Mass | 276.29 g/mol | |
| Melting Point | 150-155 °C | |
| Density | 1.289 g/cm³ | |
| Boiling Point | 525.8 °C at 760 mmHg |
Other Naphthoyl-Substituted Benzoic Acids
A variety of other naphthoyl-substituted benzoic acids can be synthesized to explore the impact of different substitution patterns on the molecule's properties. The general synthetic strategy often involves the preparation of a substituted naphthoyl chloride, followed by a Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative.
For example, the synthesis of 4-halo-1-naphthoic acids provides a clear pathway to halogen-substituted analogs. nih.gov This process begins with the Friedel-Crafts acylation of a 1-halonaphthalene (e.g., 1-chloronaphthalene (B1664548) or 1-bromonaphthalene) with acetyl chloride to yield the corresponding 4-halo-1-acetylnaphthalene. nih.gov Subsequent oxidation of the acetyl group, for instance, via the King reaction followed by hydrolysis, affords the desired 4-halo-1-naphthoic acid. nih.gov These substituted naphthoic acids can then be converted to their corresponding acid chlorides (e.g., using thionyl chloride) and used to acylate benzoic acid or its derivatives.
This modular approach allows for the systematic introduction of a wide range of substituents onto both the naphthalene and benzoic acid rings, enabling detailed structure-activity relationship studies.
Methoxy-Substituted Naphthoylbenzoic Acids
The introduction of methoxy (B1213986) groups into the naphthoylbenzoic acid scaffold can significantly alter the electronic and steric properties of the molecule. The synthesis of these derivatives is typically achieved through the Friedel-Crafts acylation of a methoxy-substituted naphthalene with phthalic anhydride.
A notable example is the synthesis of 2-(2,7-dimethoxy-1-naphthoyl)benzoic acid. This compound has been prepared via an AlCl₃-mediated Friedel-Crafts acylation of 2,7-dimethoxynaphthalene (B1218487) with phthalic anhydride. nih.gov Its structure has been unequivocally confirmed by single-crystal X-ray diffraction, and it has been thoroughly characterized by various spectroscopic methods. nih.govnih.gov
Another example is 2-(6-methoxy-2-naphthoyl)benzoic acid, which can be synthesized by the Friedel-Crafts reaction between 2-methoxynaphthalene (B124790) and phthalic anhydride. guidechem.com The synthesis of the precursor, 6-methoxy-2-naphthoic acid, is also well-documented.
| Compound | Spectroscopic Data | Source |
|---|---|---|
| 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid | ¹H NMR (300 MHz, CDCl₃) δ: 3.65 (s, 3H), 3.78 (s, 3H), 7.00 (dd, 1H), 7.43-7.58 (m, 4H), 7.66 (d, 1H), 7.84-7.88 (m, 2H) | nih.gov |
| ¹³C NMR (75.0 MHz, CDCl₃) δ: 55.3, 56.5, 102.7, 110.5, 117.4, 124.4, 129.4, 129.5, 129.9, 130.9, 131.4, 133.8, 142.1, 157.1, 159.6, 198.0 | ||
| IR (KBr): 1698, 1627, 1512 cm⁻¹ | ||
| 2-(6-Methoxy-2-naphthoyl)benzoic acid | Molecular Formula: C₁₉H₁₄O₄ Molecular Weight: 306.317 g/mol | guidechem.com |
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound and its analogs is a key functional group that can be readily modified to produce a variety of derivatives, most notably esters. The steric hindrance imposed by the ortho-methyl group and the bulky naphthoyl group can influence the choice of esterification method.
Ester Derivatives
The conversion of the carboxylic acid to an ester group is a fundamental transformation in organic synthesis. For sterically hindered benzoic acids, such as those in this family of compounds, standard Fischer esterification—the acid-catalyzed reaction with an alcohol—may require forcing conditions, such as high temperatures and prolonged reaction times, to achieve reasonable yields. tcu.edu
To overcome the challenge of steric hindrance, various alternative esterification methods can be employed. These include:
Use of Solid Acid Catalysts: Heterogeneous catalysts, such as zirconium/titanium-based solid acids, have been shown to be effective for the esterification of benzoic acids with methanol (B129727). mdpi.com These catalysts offer the advantages of easier separation from the reaction mixture and potential for recycling.
Catalysis with Tin(II) Compounds: Tin(II) compounds, such as tin(II) oxalate, can catalyze the esterification of benzoic acid with a range of alcohols. google.com
Activation of the Carboxylic Acid: In cases of severe steric hindrance, the carboxylic acid can be activated to facilitate ester formation. One approach involves the use of benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These activated esters are highly reactive towards alcohols, even sterically demanding ones.
A general procedure for the synthesis of a methyl ester derivative via a classic Fischer esterification would involve refluxing the naphthoylbenzoic acid in an excess of methanol with a catalytic amount of a strong acid like sulfuric acid. tcu.edu The progress of the reaction would be monitored by a suitable technique, such as thin-layer chromatography (TLC), and upon completion, the product would be isolated and purified.
Amide Derivatives
Amide derivatives of carboxylic acids are a cornerstone in medicinal chemistry, known for their wide range of pharmacological activities. nanobioletters.com The synthesis of amide derivatives from this compound can be achieved through standard and efficient chemical methods. The primary route involves the conversion of the carboxylic acid group into a more reactive intermediate, typically an acid chloride.
This transformation is commonly carried out by treating the parent benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). nanobioletters.com The resulting acid chloride, 2-methyl-6-(1-naphthoyl)benzoyl chloride, is a highly reactive species that is not typically isolated and is used immediately in the subsequent step.
The crude acid chloride is then reacted with a wide variety of primary or secondary amines to yield the corresponding N-substituted benzamide (B126) derivatives. This reaction is generally performed in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), at a reduced temperature (e.g., 0 °C) to control the reactivity. nanobioletters.com A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction. This versatile method allows for the introduction of diverse functional groups by simply varying the amine reactant, enabling the creation of a large library of amide derivatives for further study. nih.govnih.gov
Table 1: Examples of Amine Scaffolds for Amide Derivative Synthesis
| Amine Type | Example | Potential Derivative Structure |
|---|---|---|
| Aliphatic Primary Amine | Cyclopropylamine | 2-Methyl-N-cyclopropyl-6-(1-naphthoyl)benzamide |
| Aliphatic Secondary Amine | Morpholine | (2-Methyl-6-(1-naphthoyl)phenyl)(morpholino)methanone |
| Aromatic Primary Amine | Aniline | 2-Methyl-6-(1-naphthoyl)-N-phenylbenzamide |
Hydrazone Derivatives
Hydrazones, characterized by the –CO–NH–N=CH– moiety, are a significant class of compounds recognized for their diverse biological properties. nih.gov The synthesis of hydrazone derivatives from this compound begins with the formation of its corresponding hydrazide. This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) under reflux. nih.gov
Once the 2-methyl-6-(1-naphthoyl)benzohydrazide intermediate is obtained, it can be readily converted into a variety of hydrazones through a condensation reaction. nih.gov This reaction involves treating the hydrazide with a diverse selection of aliphatic or aromatic aldehydes and ketones. researchgate.net The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone linkage (azomethine group). researchgate.net This synthetic strategy allows for significant structural diversity in the final products, depending on the carbonyl compound used. mdpi.com For instance, the use of substituted benzaldehydes would yield a series of N'-(arylmethylene)-2-methyl-6-(1-naphthoyl)benzohydrazides.
Table 2: Potential Hydrazone Derivatives from 2-Methyl-6-(1-naphthoyl)benzohydrazide
| Carbonyl Reactant | Resulting Hydrazone Derivative |
|---|---|
| Benzaldehyde | N'-(Benzylidene)-2-methyl-6-(1-naphthoyl)benzohydrazide |
| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-2-methyl-6-(1-naphthoyl)benzohydrazide |
| Furan-2-carbaldehyde | N'-(Furan-2-ylmethylene)-2-methyl-6-(1-naphthoyl)benzohydrazide |
Thiourea (B124793) Derivatives
Thiourea derivatives are a versatile class of compounds with a broad spectrum of applications. nih.gov The synthesis of N-aroyl thiourea derivatives related to the title compound is a well-established process. acs.orgresearchgate.net The most common and versatile synthetic route involves the in-situ generation of an aroyl isothiocyanate intermediate. nih.gov
First, the carboxylic acid of this compound is converted to its acid chloride, 2-methyl-6-(1-naphthoyl)benzoyl chloride, as described previously. This acid chloride is then treated with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile. nih.govacs.org This reaction forms the highly reactive 2-methyl-6-(1-naphthoyl)benzoyl isothiocyanate intermediate.
Without isolation, this intermediate is then reacted with a selected primary or secondary amine. The nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group to form the N,N'-disubstituted thiourea derivative. nih.gov This one-pot, three-component reaction is efficient and allows for the synthesis of a diverse library of thioureas by varying the amine component. researchgate.net For example, reaction with cyclohexylamine (B46788) would yield 1-(cyclohexyl)-3-(2-methyl-6-(1-naphthoyl)benzoyl)thiourea. nih.gov
Table 3: Examples of Thiourea Derivatives from 2-Methyl-6-(1-naphthoyl)benzoyl isothiocyanate
| Amine Reactant | Resulting Thiourea Derivative |
|---|---|
| Cyclohexylamine | 1-(Cyclohexyl)-3-(2-methyl-6-(1-naphthoyl)benzoyl)thiourea |
| Ethylamine | 1-(Ethyl)-3-(2-methyl-6-(1-naphthoyl)benzoyl)thiourea nih.gov |
| Aniline | 1-(2-Methyl-6-(1-naphthoyl)benzoyl)-3-phenylthiourea |
Modifications of the Naphthalene Moiety
Altering the substitution pattern of the naphthalene ring system in this compound represents a key strategy for generating structural analogs. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying the steric, electronic, and lipophilic properties of a lead compound.
Synthetic strategies would involve starting with appropriately substituted naphthalene precursors. For example, Friedel-Crafts acylation of a substituted naphthalene (e.g., 2,7-dimethoxynaphthalene) with a suitably protected methyl-phthalic anhydride derivative could introduce substituents onto the naphthalene core. Subsequent manipulation of the protecting groups would yield the desired analog.
Potential modifications to the naphthalene moiety could include:
Introduction of electron-donating groups: Groups such as methoxy (-OCH₃) or hydroxyl (-OH) can be introduced to alter the electron density of the aromatic system and potentially form new hydrogen bonding interactions.
Introduction of electron-withdrawing groups: Halogens (e.g., -Cl, -F) or a nitro group (-NO₂) can be installed to modify the electronic profile and bioavailability of the molecule.
Incorporation into Heterocyclic Systems (e.g., Uracils)
Incorporating the this compound scaffold into heterocyclic systems, such as uracil (B121893), can generate hybrid molecules with novel properties. Uracil and its derivatives are of significant biological interest, and conjugating them with other pharmacophores is a common strategy in drug design. nih.govchemicalbook.com
The most direct method for creating such a conjugate involves forming a stable linker, typically an amide or ester bond, between the two moieties. The carboxylic acid group of this compound is the key handle for this conjugation.
For example, to link to a uracil derivative containing a free amino group, an amide bond can be formed. The benzoic acid would first be activated using standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), followed by reaction with the amino-functionalized uracil. nih.gov Alternatively, if the uracil derivative has a hydroxyl group (e.g., at the N1 or N3 position via an appropriate linker), an ester linkage can be formed. This strategy has been successfully used to incorporate various benzoic acid moieties into the N3 position of uracil derivatives. nih.gov
Table 4: Potential Uracil Conjugates
| Linkage Position on Uracil | Linker Type | Conjugated Molecule Name |
|---|---|---|
| N1-position (via alkylamino linker) | Amide | N-(Alkyl-Uracil-1-yl)-2-methyl-6-(1-naphthoyl)benzamide |
| N3-position (via alkyl linker) | Amide/Ester | 1-Alkyl-3-((2-methyl-6-(1-naphthoyl)benzoyl)alkyl)uracil |
Applications in Advanced Organic Synthesis and Materials Chemistry
Building Blocks for Complex Polycyclic Aromatic Hydrocarbons (e.g., Benz[a]anthracenes)
2-Aroylbenzoic acids are well-established precursors for the synthesis of various polycyclic aromatic hydrocarbons (PAHs), particularly anthraquinone (B42736) derivatives. This transformation is typically achieved through intramolecular cyclization reactions, often facilitated by strong acids or other condensing agents. The general mechanism involves the electrophilic attack of the carbonyl carbon onto the adjacent aromatic ring, followed by dehydration to form the fused ring system.
In a similar vein, 2-Methyl-6-(1-naphthoyl)benzoic acid is a prime candidate for the synthesis of substituted benz[a]anthracene derivatives. Specifically, it can serve as a precursor to a methylated benz[a]anthracene-7,12-dione. This transformation would proceed via an intramolecular Friedel-Crafts acylation, where the carboxylic acid group is activated, and the naphthoyl carbonyl carbon attacks the methyl-substituted benzene (B151609) ring to form the tetracyclic dione (B5365651) structure. The enzymatic degradation of benz[a]anthracene has been shown to produce metabolites such as benz[a]anthracene-7,12-dione. nih.gov The synthesis of anthraquinone derivatives from o-aroylbenzoic acids is a common method, often employing dehydrating agents like fuming sulfuric acid or a mixture of benzoyl chloride and zinc chloride. tandfonline.commdpi.comresearchgate.net
| Precursor | Reaction Type | Product |
| 2-Aroylbenzoic acid | Intramolecular Cyclization | Anthraquinone derivative |
| This compound | Intramolecular Friedel-Crafts Acylation | Methyl-substituted benz[a]anthracene-7,12-dione |
Precursors for Other Organic Intermediates
Beyond the synthesis of PAHs, 2-aroylbenzoic acids are valuable intermediates for the preparation of a variety of other organic compounds. For instance, they are key starting materials in the synthesis of certain dyes and pigments. The chromophoric system can be extended or modified through reactions involving the carboxylic acid or the ketone functionality. Anthranilic acid, a related benzoic acid derivative, is a known intermediate in dye synthesis. asianpubs.org
Furthermore, the chemical scaffold of this compound allows for its potential use in the synthesis of novel heterocyclic compounds. The presence of both a carboxylic acid and a ketone group provides two reactive sites for condensation reactions with various dinucleophiles, leading to the formation of diverse heterocyclic ring systems. These intermediates can be crucial in the development of pharmaceuticals and agrochemicals.
Ligand Design in Coordination Chemistry
Carboxylic acids, particularly those with extended aromatic systems, are excellent ligands for the construction of coordination complexes and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of diverse and intricate structures. Naphthalene-based acetic acids have been extensively studied as ligands in coordination chemistry, forming complexes with a range of metal ions and exhibiting interesting structural features and biological activities. mdpi.comresearchgate.netnih.govsemanticscholar.org
This compound, with its naphthyl group and carboxylic acid function, is a promising candidate for a ligand in coordination chemistry. The steric bulk and electronic properties of the methyl and naphthoyl groups can influence the coordination geometry and the resulting properties of the metal complexes. The extended π-system of the naphthyl moiety could also facilitate π-π stacking interactions within the crystal lattice, leading to the formation of supramolecular architectures. These complexes could find applications in catalysis, gas storage, and as luminescent materials.
| Ligand Type | Potential Coordination Modes | Potential Applications of Complexes |
| Naphthalene-based carboxylic acids | Monodentate, Bidentate (chelating, bridging) | Catalysis, Gas Storage, Luminescence |
| This compound | Monodentate, Bidentate (chelating, bridging) | Catalysis, Gas Storage, Luminescence |
Role in Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. This technique is particularly well-suited for the synthesis of co-crystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions. Benzoic acid and its derivatives have been shown to form co-crystals with various active pharmaceutical ingredients and other organic molecules through mechanochemical grinding. rsc.orgresearchgate.netresearchgate.netrsc.orgacs.org
Given its structural similarities to benzoic acid, this compound is expected to participate in mechanochemical co-crystallization. The carboxylic acid group can form robust hydrogen bonds with suitable co-formers, while the large aromatic surface can engage in van der Waals and π-π stacking interactions. This approach could be used to modify the physicochemical properties of the compound, such as solubility and melting point, or to create novel solid-state materials with unique properties. Mechanochemistry has also been shown to influence the reaction pathways of polycyclic aromatic hydrocarbons. acs.org
Design of Functional Materials
The rigid and planar structure of the naphthalene (B1677914) moiety, combined with the hydrogen-bonding capability of the carboxylic acid group, makes this compound an attractive component for the design of functional organic materials.
Liquid Crystals: Benzoic acid derivatives are a well-known class of mesogens, forming the basis of many liquid crystalline materials. nih.govnih.gov The elongated shape and anisotropic polarizability of these molecules are key to their ability to form ordered phases. The structure of this compound, with its extended aromatic core, suggests its potential to exhibit liquid crystalline behavior. By modifying the molecular structure, for example, by introducing long alkyl chains, it may be possible to tune the mesophase type and the temperature range of the liquid crystalline phase.
Polymers: Benzoic acid derivatives can be incorporated into polymers, such as polyesters and poly(arylene ether ketone)s (PAEKs), to impart specific properties. researchgate.netresearchgate.netgoogle.comhilarispublisher.comcanada.cagoogle.comnih.govresearchgate.net20.210.105bohrium.com The incorporation of the rigid and bulky naphthoyl group from this compound into a polymer backbone could enhance its thermal stability, mechanical strength, and gas barrier properties. The carboxylic acid group can be used for polymerization reactions, for instance, in the formation of polyesters through condensation with diols.
| Material Type | Key Structural Feature | Potential Properties |
| Liquid Crystals | Elongated, rigid aromatic core | Mesophase formation, anisotropic optical and electronic properties |
| Polymers | Rigid, bulky aromatic unit | High thermal stability, enhanced mechanical strength, improved gas barrier properties |
Conclusion and Future Research Directions
Summary of Current Research Landscape
Currently, dedicated research focusing specifically on 2-Methyl-6-(1-naphthoyl)benzoic acid is sparse in publicly accessible scientific literature. The compound is primarily cataloged in chemical databases and supplier listings. Its structural motif, featuring a benzoic acid core with methyl and naphthoyl substituents, places it within the broader class of aromatic carboxylic acids, which are of significant interest in medicinal chemistry and materials science. While extensive research exists for the parent benzoic acid and its various derivatives, this compound remains a largely uncharacterized entity. The current landscape is therefore defined more by an absence of specific data rather than a wealth of established knowledge, presenting a "blank canvas" for researchers.
Unexplored Synthetic Avenues
The synthesis of this compound is not widely documented in methodological literature, suggesting that its preparation likely relies on established, yet perhaps unoptimized, synthetic organic chemistry techniques. Classic approaches such as Friedel-Crafts acylation of a suitably substituted toluene (B28343) derivative with 1-naphthoyl chloride, followed by oxidation of a precursor group to the carboxylic acid, represent a logical synthetic route. However, a number of modern, more efficient synthetic avenues remain unexplored.
| Potential Synthetic Method | Description | Advantages |
| Directed Ortho-Metalation (DoM) | Utilizing the directing-metalating ability of the carboxylic acid group (or a protected form) to introduce the naphthoyl moiety at the ortho-position of 2-methylbenzoic acid. | High regioselectivity, milder reaction conditions compared to classical Friedel-Crafts reactions. |
| Palladium-Catalyzed Carbonylation | A cross-coupling reaction involving a di-substituted aryl halide and 1-naphthaldehyde, followed by oxidation. | Functional group tolerance, potential for modular synthesis of analogues. |
| C-H Activation/Functionalization | Direct functionalization of the C-H bond ortho to the methyl group of a benzoic acid derivative with a naphthoyl-containing reagent. | Atom economy, reduced number of synthetic steps. |
These unexplored pathways offer the potential for improved yields, greater purity, and more environmentally benign synthetic processes for accessing this compound and its derivatives.
Advanced Mechanistic and Computational Studies
The unique steric and electronic environment of this compound, created by the juxtaposition of the methyl and bulky naphthoyl groups around the carboxylic acid, suggests that its conformational dynamics and reactivity could be of significant interest. To date, no detailed mechanistic or computational studies have been published.
Future research in this area could include:
Density Functional Theory (DFT) Calculations: To model the molecule's geometry, electronic structure, and predict its spectroscopic properties (NMR, IR, UV-Vis). This could also elucidate the rotational barriers around the single bonds connecting the aromatic rings.
Conformational Analysis: Investigating the preferred spatial arrangement of the naphthoyl group relative to the benzoic acid moiety, which would be crucial for understanding its potential interactions with biological targets or its packing in a solid state.
Spectroscopic Investigations: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), could definitively confirm the structure and provide insights into through-bond and through-space interactions.
These studies would provide a fundamental understanding of the molecule's intrinsic properties, which is a prerequisite for any targeted application development.
Potential for Novel Chemical Transformations and Applications
The functional groups present in this compound—a carboxylic acid, a ketone, and two aromatic systems—offer multiple handles for further chemical modification. The carboxylic acid can be converted into esters, amides, or acid halides, opening up a wide range of potential derivatives. The ketone could be a site for reduction or reactions to form more complex structures.
Given the prevalence of benzoic acid and naphthalene (B1677914) moieties in pharmacologically active compounds and functional materials, several potential application areas could be explored:
Medicinal Chemistry: The rigid, three-dimensional structure of the molecule could make it an interesting scaffold for designing inhibitors of protein-protein interactions.
Materials Science: The aromatic nature of the compound suggests potential for incorporation into polymers or as a component in organic light-emitting diodes (OLEDs) or other electronic materials, following suitable derivatization.
Coordination Chemistry: The carboxylic acid and ketone functionalities could act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.
The exploration of these potential transformations and applications is contingent on the foundational research into its synthesis and fundamental properties being established.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Methyl-6-(1-naphthoyl)benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step synthesis involving Friedel-Crafts acylation followed by carboxylation is commonly employed. For example, analogous compounds like 2-[bis(aryl)methyl]benzoic acids are synthesized via acid-catalyzed condensation of aldehydes with benzoic acid derivatives, followed by oxidation . Optimization includes adjusting reaction temperature (e.g., 80–100°C for acylations) and using Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Purity can be monitored via HPLC or LC-MS, as described for benzoic acid derivatives in analytical workflows .
Q. How can the solubility and stability of this compound be characterized in polar and non-polar solvents?
- Methodological Answer : Conductometric titrations in binary solvent systems (e.g., water-methanol) provide insights into solubility and dissociation constants. For benzoic acid analogs, conductivity measurements at varying temperatures (20–40°C) reveal solvent-dependent stability, with dielectric constants influencing aggregation behavior . UV-Vis spectroscopy (e.g., λmax shifts) and dynamic light scattering (DLS) further assess colloidal stability in non-polar solvents.
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the naphthoyl group and carboxylic O-H stretch at 2500–3000 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves regiochemistry; aromatic protons appear as multiplet signals in δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₄O₃: 290.0943) and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the thermochemical properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for enthalpy of formation and atomization energies. For benzoic acid derivatives, DFT calculations at the 6-311++G(d,p) basis set level predict sublimation enthalpies within ±2.4 kcal/mol of experimental values . Thermodynamic cycles integrating gas-phase and solution-phase data refine Gibbs free energy estimates for carboxylate deprotonation.
Q. What mechanisms underlie the compound’s interaction with microbial membranes, and how does this inform preservative efficacy?
- Methodological Answer : Benzoic acid derivatives disrupt membrane potential via proton shuttling, as shown in Saccharomyces cerevisiae studies. Tpo1 transporter upregulation under benzoic acid stress (observed via RNA-seq) correlates with efflux activity, reducing intracellular acid accumulation . Electrophysiology (patch-clamp) and fluorescence assays (e.g., DiSC₃(5) dye for membrane depolarization) quantify ion leakage kinetics.
Q. How can contradictory data from chromatographic vs. spectroscopic quantification be resolved?
- Methodological Answer : Discrepancies arise from matrix effects (e.g., co-eluting peaks in HPLC) or ionization suppression in LC-MS. Orthogonal validation via:
- Acid-Base Titration : Quantifies free carboxylic acid content .
- NMR qNMR : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
- Standard Addition Method : Spiking known concentrations into sample matrices corrects recovery biases .
Q. What crystallographic strategies resolve steric hindrance in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves bulky naphthoyl groups. For analogous naphtho-fused systems, space group assignment (e.g., P2₁/c) and refinement with SHELXL achieve R-factors <0.05. Thermal ellipsoid analysis identifies torsional strain, guiding steric minimization in synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
